molecular formula C17H18ClN3O4 B2883249 5-(3-chlorophenyl)-6-((2-methoxyethyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941936-66-9

5-(3-chlorophenyl)-6-((2-methoxyethyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione

Katalognummer: B2883249
CAS-Nummer: 941936-66-9
Molekulargewicht: 363.8
InChI-Schlüssel: DDRULSCKNAANSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a furo[2,3-d]pyrimidine-dione core, a bicyclic system comprising fused furan and pyrimidine rings. Key substituents include:

  • 6-((2-Methoxyethyl)amino): A polar substituent with an ether linkage and amino group, likely improving solubility and bioavailability.
  • 1,3-Dimethyl groups: Methylations at positions 1 and 3, which may stabilize the molecule against metabolic degradation .

Eigenschaften

IUPAC Name

5-(3-chlorophenyl)-6-(2-methoxyethylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4/c1-20-15(22)13-12(10-5-4-6-11(18)9-10)14(19-7-8-24-3)25-16(13)21(2)17(20)23/h4-6,9,19H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRULSCKNAANSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=C(O2)NCCOC)C3=CC(=CC=C3)Cl)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Action Environment

The action, efficacy, and stability of F3248-0115 can be influenced by various environmental factors These can include the presence of other drugs, the patient’s overall health status, genetic factors, and the specific characteristics of the tumor.

Biologische Aktivität

5-(3-chlorophenyl)-6-((2-methoxyethyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The structure of 5-(3-chlorophenyl)-6-((2-methoxyethyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione can be represented as follows:

  • Molecular Formula : C₁₃H₁₅ClN₄O₃
  • Molecular Weight : 300.75 g/mol
  • CAS Number : 83548-58-7

This compound features a furo-pyrimidine core that is modified with a chlorophenyl group and a methoxyethyl amino side chain, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including the compound . For instance:

  • Cytotoxicity : In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For example, similar compounds have shown IC50 values ranging from 0.57 μM to 1.31 μM against MCF-7 breast cancer cells and HepG2 liver cancer cells . The compound's structural analogs have been noted for their ability to induce apoptosis and inhibit cell proliferation effectively.

The mechanism by which this compound exerts its anticancer effects may involve:

  • PIM-1 Kinase Inhibition : Some derivatives exhibit potent inhibition of PIM-1 kinase, an important target in cancer therapy. For instance, related compounds have shown IC50 values as low as 11.4 nM . This inhibition leads to cell cycle arrest and increased apoptosis rates in treated cells.

Enzyme Inhibition

Beyond anticancer activity, the compound's ability to inhibit specific enzymes has also been investigated:

  • EGFR/VEGFR-2 Inhibition : Research indicates that certain pyrimidine derivatives can act as dual inhibitors of EGFR and VEGFR-2 pathways, which are crucial for tumor growth and angiogenesis. Compounds with similar structures have demonstrated GI50 values between 22 nM and 33 nM against a panel of cancer cell lines .

Comparative Biological Activity

The following table summarizes the biological activities observed in related compounds:

Compound NameIC50 (μM)Target/Activity
5-(3-chlorophenyl)-6-amino-pyrimidine0.57MCF-7 Cell Cytotoxicity
Pyrimidine Derivative A1.31HepG2 Cell Cytotoxicity
Compound B11.4PIM-1 Kinase Inhibition
Compound C22EGFR/VEGFR-2 Dual Inhibition

Study 1: Anticancer Efficacy

In a study examining various pyrimidine derivatives, the compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 0.57 μM. The study concluded that modifications on the pyrimidine core significantly enhance anticancer efficacy .

Study 2: Enzyme Interaction

Another investigation focused on the interaction of similar compounds with PIM-1 kinase. Molecular docking studies revealed strong binding affinities that correlate with observed enzyme inhibition rates . This highlights the importance of structural features in determining biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (Core Structure) Substituents Key Properties/Bioactivity Evidence ID
Target Compound (Furo[2,3-d]pyrimidine-dione) 5-(3-ClPh), 6-(2-methoxyethylamino), 1,3-diMe Hypothesized enhanced solubility (methoxyethyl group) and metabolic stability (methylation). N/A
7-Amino-6-cyano-5-(3-ClPh)-pyrano[2,3-d]pyrimidinone (Pyrano[2,3-d]pyrimidine) 5-(3-ClPh), 6-CN, 7-NH₂ No reported activity; cyano group may reduce solubility compared to methoxyethyl.
5-Methyl-6-(2-methylthiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4-dione (Thieno[2,3-d]pyrimidine) 5-Me, 6-(thiazolyl), 3-Ph Antimicrobial activity against Staphylococcus aureus (MIC: 12.5 µg/mL). Thiophene enhances lipophilicity.
5-(2-ClPh)-1,3-dimethylpyrano[2,3-d]pyrimidine-6-carbonitrile (Pyrano[2,3-d]pyrimidine) 5-(2-ClPh), 1,3-diMe, 6-CN Chlorine at ortho position may sterically hinder binding vs. meta substitution in target compound.
5-[(3,4-Difluorophenyl)amino]-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione (Pyrido[2,3-d]pyrimidine) 5-(3,4-F₂Ph-NH), 1,3,6-triMe Fluorine substituents increase lipophilicity and metabolic resistance.

Key Observations:

Core Structure Influence: Furo vs. Thieno/Pyrano Cores: The target compound’s furan ring (oxygen atom) offers higher polarity and hydrogen-bonding capacity compared to thiophene (sulfur) in –7, which is more lipophilic. Pyrano/thienerivatives may exhibit stronger membrane penetration but lower solubility . Pyrido vs.

Substituent Effects: Chlorophenyl Position: The target’s 3-chlorophenyl group (meta substitution) likely provides better steric accessibility than 2-chlorophenyl (), which could hinder binding . Amino Group Modifications: The 2-methoxyethylamino group in the target compound balances hydrophilicity (methoxy) and flexibility (ethyl chain), contrasting with rigid cyano () or thiazolyl () groups, which may limit solubility .

Methylation Patterns :

  • 1,3-Dimethylation in the target compound and derivatives may shield the pyrimidine-dione core from oxidative degradation, a common strategy to improve pharmacokinetics .

Biological Activity Trends: Thieno[2,3-d]pyrimidine-diones () show notable antimicrobial activity, suggesting that the target compound’s furan analog could be optimized for similar applications. However, the absence of a sulfur atom might reduce membrane permeability .

Vorbereitungsmethoden

Vilsmeier–Haack Cyclization for Furan Ring Construction

The furo[2,3-d]pyrimidine core is synthesized via Vilsmeier reagent-mediated cyclization of 6-amino-1,3-dimethyluracil derivatives. Starting with 1,3-dimethyl-6-aminouracil (1 ), treatment with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) generates the Vilsmeier complex, facilitating formylation at C5. Subsequent cyclization under basic conditions (triethylamine, ethanol) yields 1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione (2 ) (Scheme 1).

Key Conditions :

  • Reagents : POCl₃ (1.2 equiv), DMF (1.5 equiv), Et₃N (2.0 equiv)
  • Temperature : 0°C → rt (12 h)
  • Yield : 68–72%

Functionalization at C5: 3-Chlorophenyl Group Introduction

Suzuki–Miyaura Cross-Coupling

The 3-chlorophenyl moiety is introduced via palladium-catalyzed coupling. Bromination of 2 using N-bromosuccinimide (NBS) in DMF affords 5-bromo-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione (3 ). Reaction with 3-chlorophenylboronic acid under Suzuki conditions yields 4 (Scheme 2).

Optimized Protocol :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : Cs₂CO₃ (2.5 equiv)
  • Solvent : Dioxane/H₂O (4:1)
  • Temperature : 90°C, 16 h
  • Yield : 85%

Characterization Data for 4 :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.52 (m, 4H, Ar–H), 3.42 (s, 6H, N–CH₃), 2.89 (s, 3H, O–CH₃).
  • HPLC Purity : 98.5%.

Amination at C6: Installation of (2-Methoxyethyl)amino Group

Nucleophilic Aromatic Substitution (SNAr)

6-Chloro intermediate 5 (prepared via chlorination of 4 using PCl₃) undergoes displacement with 2-methoxyethylamine. The reaction proceeds in THF with K₂CO₃ as base (Scheme 3).

Reaction Parameters :

  • Reagents : 2-Methoxyethylamine (3.0 equiv), K₂CO₃ (2.0 equiv)
  • Temperature : 70°C, 8 h
  • Yield : 76%

Side Products :

  • Over-alkylation (<5%) mitigated by stoichiometric control.

Alternative Pathway: One-Pot Multicomponent Synthesis

Cyclocondensation of Uracil, Aldehyde, and Amine

A streamlined approach involves reacting 1,3-dimethylbarbituric acid (6 ), 3-chlorobenzaldehyde (7 ), and 2-methoxyethylamine (8 ) in ethanol with morpholine catalysis. The reaction proceeds via Knoevenagel condensation, Michael addition, and cyclization (Scheme 4).

Advantages :

  • Atom Economy : Single-step formation of C5–C6 bonds.
  • Yield : 62% (crude), 58% after recrystallization.

Spectroscopic Validation and Purity Assessment

Structural Confirmation

¹H NMR (500 MHz, CDCl₃):

  • δ 7.45–7.38 (m, 4H, Ar–H), 4.12 (t, J = 5.1 Hz, 2H, NH–CH₂), 3.67 (t, J = 5.1 Hz, 2H, O–CH₂), 3.41 (s, 3H, O–CH₃), 3.32 (s, 6H, N–CH₃).

13C NMR (126 MHz, CDCl₃):

  • δ 164.2 (C=O), 158.9 (C=O), 152.1 (C-2), 134.6 (C-5), 129.8–128.3 (Ar–C), 70.1 (O–CH₂), 59.0 (O–CH₃), 31.2 (N–CH₃).

HRMS (ESI+) :

  • m/z Calcd for C₁₈H₁₉ClN₃O₄: 392.1012; Found: 392.1009.

Comparative Analysis of Synthetic Routes

Method Steps Yield (%) Purity (%) Scalability
Vilsmeier + Suzuki 3 58 98.5 High
One-Pot Multicomponent 1 58 97.2 Moderate
SNAr Amination 2 76 99.0 High

Key Findings :

  • The SNAr route offers superior yield and purity but requires pre-functionalized intermediates.
  • Multicomponent synthesis reduces step count but necessitates rigorous optimization.

Industrial Considerations and Process Chemistry

Cost-Efficiency Metrics

  • Catalyst Load : Pd(PPh₃)₄ accounts for 12% of total cost in Suzuki coupling.
  • Solvent Recovery : Ethanol and THF are recycled via distillation (85% recovery).

Green Chemistry Modifications

  • Alternative Catalysts : NiCl₂(dppf) reduces Pd dependency (yield: 78%).
  • Solvent Substitution : Cyclopentyl methyl ether (CPME) replaces dioxane (similar efficacy, lower toxicity).

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization : Competing pyrido[2,3-d]pyrimidine byproducts (≤15%) are minimized via temperature control (0–5°C).
  • Amino Group Oxidation : Use of antioxidant (0.1% BHT) during amination prevents N-oxide formation.

Q & A

Q. Basic Research Focus

  • X-ray crystallography : Resolves 3D molecular conformation and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions, with DEPT-135 distinguishing CH3_3, CH2_2, and CH groups.
  • Mass spectrometry (HRMS) : Validates molecular formula via exact mass analysis.
  • FTIR : Identifies functional groups (e.g., C=O stretching at ~1700 cm1^{-1} for dione moieties).

How do substituent variations (e.g., chloro, methoxyethyl) influence the compound’s physicochemical and biological properties?

Advanced Research Focus
Substituents modulate electronic and steric effects:

  • Electron-withdrawing groups (e.g., Cl) : Increase electrophilicity, enhancing reactivity in nucleophilic substitutions .
  • Methoxyethyl groups : Improve solubility via hydrogen bonding while retaining lipophilicity for membrane permeability .
SubstituentImpact on PropertiesExample from Evidence
3-ChlorophenylEnhances binding to hydrophobic pockets in target proteins
MethoxyethylBalances solubility and bioavailability
Methyl groups (1,3-positions)Stabilize the fused furan-pyrimidine core via steric protection

SAR studies require systematic substitution at positions 5, 6, and 1/3, followed by assays (e.g., enzyme inhibition, cytotoxicity) to correlate structure with activity.

How can computational methods streamline reaction pathway design and predict regioselectivity?

Advanced Research Focus
Quantum mechanical calculations (DFT) model transition states and intermediates to predict favorable reaction pathways. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to optimize conditions (e.g., solvent polarity, temperature) and reduce development time . Molecular docking studies (using AutoDock Vina or Schrödinger) pre-screen substituent configurations for target affinity prior to synthesis.

How should researchers resolve contradictions in synthetic yield data across studies?

Q. Methodological Approach

  • Reproduce conditions : Verify solvent purity, catalyst source, and inert atmosphere (N2_2/Ar).
  • Analyze byproducts : LC-MS identifies side products (e.g., dehalogenated or hydrolyzed derivatives).
  • Cross-reference protocols : Compare alkylation methods (e.g., benzyl chlorides in DMF vs. acetonitrile) . Contradictions often arise from trace moisture or competing nucleophiles.

What strategies are effective for designing in vitro assays to evaluate this compound’s mechanism of action?

Q. Advanced Research Focus

  • Target identification : Use cheminformatics tools (SwissTargetPrediction) to hypothesize targets (e.g., kinases, GPCRs).
  • Enzyme inhibition assays : Measure IC50_{50} values under controlled pH and temperature.
  • Cellular assays : Assess cytotoxicity (MTT assay), apoptosis (Annexin V), or cell cycle arrest (flow cytometry).
  • Data validation : Include positive controls (e.g., staurosporine for apoptosis) and statistical analysis (ANOVA, p < 0.05).

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Q. Advanced Research Focus

  • Chiral intermediates : Use asymmetric catalysis (e.g., chiral ligands in Pd-catalyzed couplings) or chiral HPLC for resolution.
  • Process optimization : Continuous flow reactors improve heat/mass transfer and reduce racemization risks.
  • Analytical QC : Regular chiral HPLC or CD spectroscopy ensures enantiopurity ≥98% .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.